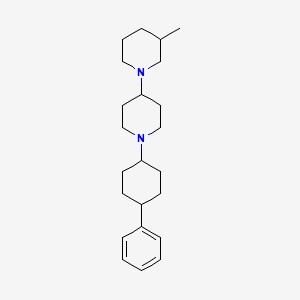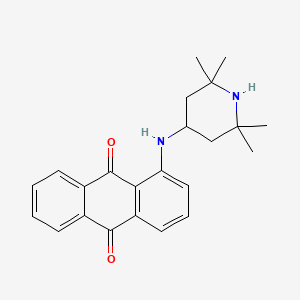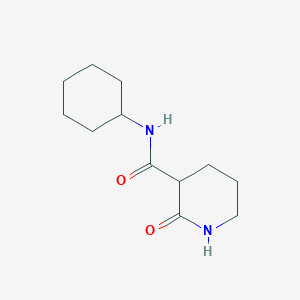
N-cyclohexyl-2-oxopiperidine-3-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-2-oxopiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Méthodes De Préparation
The synthesis of N-cyclohexyl-2-oxopiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxopiperidine-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Analyse Des Réactions Chimiques
N-cyclohexyl-2-oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives . Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-cyclohexyl-2-oxopiperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has shown promise as a neuroprotective agent, particularly in models of hypoxic-ischemic brain damage. Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, leading to reduced neuronal apoptosis and cerebral edema .
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. By inhibiting this inflammasome, the compound reduces the production of pro-inflammatory cytokines and prevents neuronal damage . Additionally, it activates the PI3K/Akt/Nrf2 pathway, which plays a crucial role in cellular survival and antioxidant defense .
Comparaison Avec Des Composés Similaires
N-cyclohexyl-2-oxopiperidine-3-carboxamide can be compared to other piperidine derivatives, such as N-cyclohexyl-2-(methoxymethyl)-1-methyl-6-oxopiperidine-3-carboxamide and N-cyclohexyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methyl-5-oxopyrrolidine-2-carboxamide . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the cyclohexyl group and the oxopiperidine moiety in this compound contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclohexyl-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWUKFAPPIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


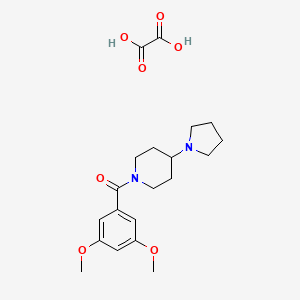

![[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B3968707.png)
![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
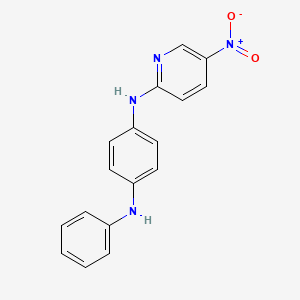
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B3968742.png)
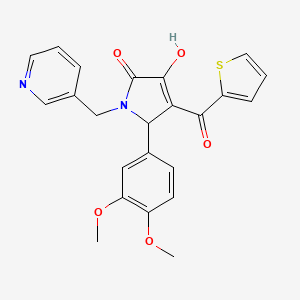
![Ethyl 5-[(3-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)

![1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3968766.png)
![2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3968771.png)
